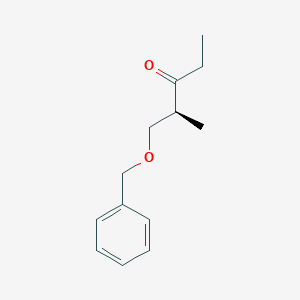

(2S)-1-(Benzyloxy)-2-methyl-3-pentanone

Description

Significance of Stereodefined α-Alkoxy Ketones as Chiral Synthons

Stereodefined α-alkoxy ketones are highly valuable as chiral synthons, or building blocks, in the field of organic synthesis. nih.gov Their utility stems from the presence of multiple functional groups and a defined stereocenter, which can be used to construct complex molecular architectures with high levels of stereocontrol. Enantioenriched α-alkoxy ketones are common structural motifs found in a variety of natural products and biologically active compounds. nih.gov

The development of synthetic routes to access these enantioenriched ketones is a significant area of research. nih.gov Their ability to undergo further transformations, such as stereoselective reduction of the ketone, provides a powerful method for creating molecules with adjacent, heteroatom-substituted stereocenters—a common feature in many complex target molecules. nih.gov The synthesis of these ketones can be achieved through various methods, including the cross-coupling of chiral nonracemic α-alkoxyalkylstannanes with acylating agents, which proceeds with a high degree of stereochemical retention. nih.gov

Overview of Asymmetric Induction Principles in Ketone-Based Transformations

Asymmetric induction is the process by which a chiral center in a molecule influences the stereochemical outcome of a reaction at a nearby prochiral center. In α-alkoxy ketones, the existing stereocenter at the α-carbon dictates the facial selectivity of nucleophilic attack on the adjacent carbonyl carbon. Several models have been developed to predict the predominant diastereomer formed in such reactions.

The two most prominent models are Cram's Rule and the Felkin-Anh model. ic.ac.uk Although historically significant, Cram's Rule has been largely superseded by the Felkin-Anh model, which is considered more reliable for predicting the stereochemical outcome of nucleophilic additions to acyclic ketones and aldehydes. uwindsor.capsgcas.ac.in

The Felkin-Anh model is based on a staggered transition state to minimize torsional strain. It posits that the largest substituent on the α-chiral center orients itself perpendicular to the plane of the carbonyl group. The nucleophile then approaches the carbonyl carbon from the side opposite the large group, following a trajectory known as the Bürgi-Dunitz angle (approximately 107°), which is a compromise between maximizing orbital overlap and minimizing steric hindrance. libretexts.org For α-alkoxy ketones, the alkoxy group often behaves as the sterically demanding or electronically significant "large" group. ic.ac.uk

A critical factor influencing stereoselectivity in α-alkoxy ketones is chelation control . libretexts.org When a Lewis acid is present that can coordinate to both the carbonyl oxygen and the oxygen of the α-alkoxy group, a rigid, five-membered chelate ring is formed. nih.gov This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the less hindered face of this rigid structure. libretexts.org Small protecting groups on the alkoxy oxygen, such as a benzyl (B1604629) group, favor this chelation pathway. nih.gov

Notably, the stereochemical outcome predicted by the chelation-control model is often opposite to that predicted by the non-chelating Felkin-Anh model. This divergence provides a powerful synthetic tool, as chemists can often select the desired diastereomeric product simply by choosing between chelating (e.g., using Lewis acids like TiCl₄, MgBr₂) and non-chelating reaction conditions (e.g., using non-chelating reagents like NaBH₄ or certain Lewis acids like BF₃·OEt₂). ic.ac.uklibretexts.org

Summary of Asymmetric Induction Models for α-Alkoxy Ketones

The following interactive table summarizes the core principles of the key predictive models.

| Model | Core Principle | Predicted Outcome | Key Conditions |

| Cram's Rule | The largest group on the α-carbon is positioned anti to the incoming nucleophile in an eclipsed conformation. | Nucleophile attacks from the side of the smallest substituent. | Largely historical; less predictive than Felkin-Anh. uwindsor.calibretexts.org |

| Felkin-Anh Model (Non-Chelating) | The largest/most electron-withdrawing group on the α-carbon is perpendicular to the carbonyl. Nucleophile attacks at the Bürgi-Dunitz angle, opposite the large group. | Formation of the "Felkin-Anh" product. ic.ac.uk | Use of non-chelating reagents (e.g., NaBH₄, K-selectride). ic.ac.uk |

| Chelation-Control Model | A Lewis acid coordinates to both the carbonyl and α-alkoxy oxygens, forming a rigid five-membered ring. | Formation of the "anti-Felkin" or "Cram-chelate" product. nih.govwebsite-files.com | Use of chelating Lewis acids (e.g., MgBr₂, ZnBr₂, TiCl₄) and suitable protecting groups (e.g., Benzyl). libretexts.orgnih.gov |

Properties

IUPAC Name |

(2S)-2-methyl-1-phenylmethoxypentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-13(14)11(2)9-15-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNDRZYNYFTKKW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 1 Benzyloxy 2 Methyl 3 Pentanone: Enantioselective Access

De Novo Stereoselective Synthesis of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone

The de novo construction of the stereocenter in (2S)-1-(Benzyloxy)-2-methyl-3-pentanone can be achieved through several strategic approaches, including the use of chiral starting materials and the application of catalytic asymmetric methods.

Grignard Reaction-Based Approaches from Chiral Precursors

A well-established method for the formation of carbon-carbon bonds is the Grignard reaction, which involves the addition of an organomagnesium halide to a carbonyl compound. mdpi.comnih.govrsc.org In the context of synthesizing (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, a plausible and effective strategy involves the reaction of a chiral precursor with an appropriate Grignard reagent.

A closely related synthesis is detailed in a patent for the preparation of N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine. almacgroup.com This process utilizes a Grignard reaction with a chiral starting material, (S)-N'-(2-benzyloxypropylene)formylhydrazine. The synthesis begins with the preparation of a Grignard reagent, such as ethylmagnesium bromide, from ethyl bromide and magnesium. almacgroup.com This reagent is then reacted with the chiral hydrazine (B178648) derivative to stereoselectively form the desired product. almacgroup.com

Adapting this methodology, the synthesis of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone could commence from the chiral aldehyde, (S)-2-(benzyloxy)propanal. This aldehyde can be prepared from commercially available (S)-ethyl lactate (B86563) through O-benzylation followed by reduction of the ester. orgsyn.org The subsequent reaction of (S)-2-(benzyloxy)propanal with a suitable Grignard reagent, for instance, ethylmagnesium bromide, would yield a secondary alcohol. The final step would then involve the oxidation of this alcohol to the target ketone, (2S)-1-(Benzyloxy)-2-methyl-3-pentanone. The stereochemistry of the final product is dictated by the chirality of the starting aldehyde.

Table 1: Proposed Grignard-based synthesis of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone

| Step | Reactants | Reagents | Product |

| 1 | (S)-Ethyl lactate | Benzyl (B1604629) bromide, Silver(I) oxide or Sodium hydride | (S)-Ethyl 2-(benzyloxy)propanoate |

| 2 | (S)-Ethyl 2-(benzyloxy)propanoate | Diisobutylaluminium hydride (DIBAL-H) | (S)-2-(Benzyloxy)propanal |

| 3 | (S)-2-(Benzyloxy)propanal | Ethylmagnesium bromide | (2S,3S)-1-(Benzyloxy)-2-methyl-3-pentanol |

| 4 | (2S,3S)-1-(Benzyloxy)-2-methyl-3-pentanol | Oxidizing agent (e.g., PCC, Swern oxidation) | (2S)-1-(Benzyloxy)-2-methyl-3-pentanone |

Catalytic Asymmetric Approaches to α-Quaternary Ketones and Related Systems

Catalytic asymmetric synthesis provides a powerful alternative for establishing the stereocenter in chiral ketones, often with high enantioselectivity and atom economy. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Phase-transfer catalysis (PTC) has emerged as a robust method for the asymmetric synthesis of α-functionalized carbonyl compounds. acs.orgnih.gov This technique typically involves a chiral catalyst, often derived from cinchona alkaloids, which facilitates the reaction between a nucleophile in an aqueous phase and an electrophile in an organic phase. acs.orgnih.govlibretexts.org

For the synthesis of α-alkoxy ketones, a chiral phase-transfer catalyst can be employed to mediate the asymmetric α-alkylation of a ketone enolate. In the case of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, one could envision the asymmetric alkylation of a simpler ketone precursor. For instance, the enolate of 1-(benzyloxy)propan-2-one could be reacted with methyl iodide in the presence of a chiral phase-transfer catalyst. The catalyst, by forming a chiral ion pair with the enolate, would direct the approach of the electrophile to create the desired (S)-stereocenter. acs.orgnih.gov Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are particularly effective catalysts for such transformations, offering high levels of enantioselectivity. libretexts.orgnih.gov

Table 2: Key Features of Chiral Phase-Transfer Catalysis for Ketone Alkylation

| Feature | Description |

| Catalysts | Chiral quaternary ammonium or phosphonium (B103445) salts, often derived from cinchona alkaloids (e.g., cinchonine, cinchonidine). libretexts.orgnih.gov |

| Mechanism | Formation of a chiral ion pair between the catalyst and the enolate, which then reacts stereoselectively with an electrophile. acs.orgnih.gov |

| Advantages | Mild reaction conditions, operational simplicity, and high enantioselectivities are often achievable. libretexts.org |

| Applicability | Widely used for the asymmetric synthesis of α-amino acids, α-hydroxy acids, and α-alkylated ketones. nih.gov |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, such as ketone reductases, lyases, and hydrolases, can be employed to perform asymmetric transformations with high enantiomeric excess. nih.govnih.govacs.org

One biocatalytic approach to (2S)-1-(Benzyloxy)-2-methyl-3-pentanone could involve the asymmetric reduction of a prochiral diketone. For example, 1-(benzyloxy)pentane-2,3-dione could be selectively reduced at the 3-carbonyl group by a suitable ketone reductase (KRED) to yield the corresponding (S)-α-hydroxy ketone. nih.govacs.org These enzymes often exhibit high stereoselectivity, providing access to the desired enantiomer in high purity. acs.org The regeneration of the required cofactor (e.g., NADH or NADPH) is a crucial aspect of these processes and can be achieved using a secondary enzyme system, such as glucose dehydrogenase. proquest.com

Alternatively, thiamine (B1217682) diphosphate-dependent lyases can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones. nih.govacs.org This strategy could potentially be used to construct the carbon skeleton of the target molecule. Furthermore, hydrolases like lipases can be used for the kinetic resolution of racemic α-hydroxy ketones, providing another route to the enantiomerically pure precursor of the target ketone. nih.govacs.org

Table 3: Overview of Biocatalytic Approaches for Chiral Ketone Synthesis

| Enzymatic Strategy | Description | Example Application |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone or diketone using a ketone reductase (KRED). nih.govnih.govacs.org | Reduction of 1-(benzyloxy)pentane-2,3-dione to (S)-1-(benzyloxy)-3-hydroxy-2-pentanone. |

| Carboligation | Thiamine diphosphate-dependent lyases catalyze the formation of C-C bonds between aldehydes. nih.govacs.org | Ligation of propanal and a benzyloxy-substituted aldehyde. |

| Kinetic Resolution | Enantioselective acylation or hydrolysis of a racemic α-hydroxy ketone catalyzed by a hydrolase (e.g., lipase). nih.govacs.org | Resolution of racemic 1-(benzyloxy)-2-methyl-3-hydroxypentane. |

Organometallic catalysis provides a versatile platform for the enantioselective synthesis of α-quaternary ketones. Transition metals such as palladium, nickel, and copper, in combination with chiral ligands, can catalyze a variety of transformations that lead to the formation of chiral centers. nih.govacs.orgnih.gov

A prominent strategy is the catalytic asymmetric α-alkylation of ketone enolates. For the synthesis of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, this would involve the reaction of the enolate of 1-(benzyloxy)pentan-3-one with a methylating agent. A chiral palladium or nickel complex could be used to control the stereoselectivity of this alkylation. acs.orgnih.gov For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully employed to generate α-quaternary ketones with high enantioselectivity. acs.org

Another powerful approach is the copper-catalyzed enantioselective synthesis of α-quaternary ketones from simple carboxylic acid derivatives and organodiboron reagents. nih.gov This method allows for the construction of a wide range of ketones with excellent enantioselectivity. The synthesis of the target compound could potentially be achieved by reacting a suitable benzyloxy-containing carboxylic acid derivative with an appropriate organodiboron reagent in the presence of a chiral copper catalyst. nih.gov

Table 4: Examples of Organometallic Catalysis for Chiral Ketone Synthesis

| Catalytic System | Reaction Type | Substrates |

| Palladium/Chiral Ligand | Asymmetric α-allylic alkylation | Ketone enolates and allylic electrophiles. acs.org |

| Nickel/Chiral Ligand | Asymmetric α-alkylation | Ketone enolates and alkyl halides. nih.gov |

| Copper/Chiral Ligand | Enantioselective acylation | Carboxylic acid derivatives and organodiboron reagents. nih.gov |

Stereoselective Reactivity and Transformations of 2s 1 Benzyloxy 2 Methyl 3 Pentanone

Titanium Enolate-Mediated Aldol (B89426) Reactions

The generation of titanium(IV) enolates from (2S)-1-(Benzyloxy)-2-methyl-3-pentanone and their subsequent reaction with various aldehydes is a highly effective method for creating new stereocenters. ub.edunih.gov The stereoselectivity of these aldol additions is profoundly influenced by the specific titanium Lewis acid used and the presence of coordinating ligands. organic-chemistry.orgresearchgate.net

The coordination environment of the titanium atom in the enolate and the subsequent transition state assembly is a critical determinant of the reaction's diastereoselectivity. organic-chemistry.org By carefully selecting the Lewis acid and adding specific ligands, chemists can steer the reaction toward a desired diastereomeric product. organic-chemistry.orgresearchgate.net

In the context of TiCl₄-mediated aldol reactions of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, the addition of coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) has a dramatic and positive effect on diastereoselectivity. organic-chemistry.org When these reactions are performed without such additives, the selectivity is often poor. However, the introduction of 1.1 equivalents of THF or DME can lead to the formation of 2,4-syn-4,5-syn adducts with diastereomeric ratios as high as 97:3. organic-chemistry.org This enhancement is attributed to the coordination of these Lewis basic ligands to the titanium center, which alters the aggregation state of the titanium enolate and organizes the reaction's transition state to favor a specific geometry. organic-chemistry.org

Table 1: Effect of Ligands on TiCl₄-Mediated Aldol Reaction with Isobutyraldehyde

| Ligand (1.1 equiv) | Diastereomeric Ratio (syn/anti) | Yield |

|---|---|---|

| None | Low Selectivity | N/A |

| Tetrahydrofuran (THF) | up to 97:3 | High |

| 1,2-Dimethoxyethane (DME) | up to 97:3 | High |

Data derived from research findings on TiCl₄-mediated aldol reactions. organic-chemistry.org

A remarkable level of stereochemical control can be achieved by selecting between different titanium(IV) Lewis acids. The enolization of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone followed by an aldol addition can yield different diastereomers depending on whether titanium tetrachloride (TiCl₄) or trichlorotitanium isopropoxide (Ti(i-PrO)Cl₃) is employed. ub.edunih.govorganic-chemistry.org

Specifically, the use of TiCl₄ in conjunction with a coordinating ligand like THF promotes the formation of the 2,4-syn-4,5-syn aldol adduct. organic-chemistry.org In stark contrast, employing Ti(i-PrO)Cl₃ as the Lewis acid favors the formation of the diastereomeric 2,4-anti-4,5-syn adduct. organic-chemistry.orgresearchgate.net This divergent stereochemical outcome underscores the subtle yet powerful influence of the Lewis acid's ligand sphere on the geometry of the six-membered, chair-like Zimmerman-Traxler transition state. organic-chemistry.orgharvard.edupharmaxchange.info

Table 2: Influence of Titanium Lewis Acid on Aldol Diastereoselectivity

| Lewis Acid | Major Aldol Adduct Diastereomer |

|---|---|

| TiCl₄ (with THF/DME) | 2,4-syn-4,5-syn |

| Ti(i-PrO)Cl₃ | 2,4-anti-4,5-syn |

This table illustrates the differential stereocontrol exerted by different titanium reagents. organic-chemistry.orgresearchgate.net

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another due to a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgyoutube.com In the case of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, the pre-existing stereocenter at the C2 position exerts a powerful directing effect on the formation of new stereocenters during the aldol addition. ub.edu This phenomenon, known as substrate-controlled asymmetric induction, leverages the molecule's inherent chirality to guide the stereochemical course of the reaction. wikipedia.orgub.edu The chiral α-benzyloxy group dictates the facial selectivity of the enolate's attack on the incoming aldehyde, leading to a predictable and highly diastereoselective outcome. researchgate.netwiley-vch.de

The aldol reaction between the titanium enolate of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone and an aldehyde generates two new stereocenters, leading to the possibility of several diastereomeric products. The relative stereochemistry is often described using syn and anti notation. The Zimmerman-Traxler model, which postulates a chair-like six-membered transition state, is commonly used to rationalize the observed stereoselectivity. harvard.edupharmaxchange.info

As established, the choice of the titanium reagent is critical for controlling which diastereomer is formed. organic-chemistry.org

2,4-syn-4,5-syn adducts : These are preferentially formed when the reaction is mediated by TiCl₄ in the presence of THF or DME. organic-chemistry.org An alternative procedure using (i-PrO)TiCl₃ for enolization has also been reported to provide 2,4-syn-4,5-syn adducts with high yields and diastereomeric ratios across a broad range of aldehydes. nih.gov

2,4-anti-4,5-syn adducts : These are the major products when Ti(i-PrO)Cl₃ is used as the mediating Lewis acid. organic-chemistry.orgresearchgate.net

This ability to selectively access different diastereomers of the aldol adduct simply by changing the reagent is a significant advantage in synthetic planning. ub.eduorganic-chemistry.org

The stereocontrolling influence of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone can be further explored in "double asymmetric reactions," where the chiral ketone enolate reacts with a chiral aldehyde. researchgate.netwiley-vch.de In these cases, both reactants possess stereocenters that can influence the transition state energies. wiley-vch.de The stereochemical outcome depends on whether the inherent facial biases of the ketone enolate and the chiral aldehyde are matched (stereoreinforcing) or mismatched. researchgate.net The excellent stereocontrol exerted by ketones like (2S)-1-(Benzyloxy)-2-methyl-3-pentanone has been demonstrated in reactions with chiral α-methyl-β-OTBDPS aldehydes, highlighting its utility in complex fragment synthesis. researchgate.net

Influence of Lewis Acid Coordination on Diastereoselectivity

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. rsc.orgwikipedia.orgorganic-chemistry.org When employing a chiral substrate such as (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, the inherent stereochemistry of the starting material can direct the formation of new stereocenters.

Substrate-Controlled Michael Additions of Titanium(IV) Enolates

The formation of a titanium(IV) enolate from (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, followed by its addition to α,β-unsaturated ketones (enones), is a powerful method for constructing complex acyclic structures with a high degree of stereocontrol. acs.orgub.edu The reaction is typically performed by treating the ketone with a base, such as i-Pr₂NEt (Hünig's base), in the presence of titanium tetrachloride (TiCl₄). ub.edu

Initial studies on the Michael addition of the titanium enolate of the structurally similar (S)-2-benzyloxy-3-pentanone to methyl vinyl ketone showed that while a single diastereomer was formed, the yield was low. However, a significant improvement in yield was observed upon the addition of a second equivalent of TiCl₄, without compromising the excellent diastereoselectivity. ub.edu This suggests the involvement of bimetallic enolates that may add to enones through organized, cyclic transition states. acs.org For more sterically hindered β-substituted enones, conducting the reaction at a higher temperature (e.g., -40 °C instead of -78 °C) was found to improve the chemical yield while maintaining high diastereoselectivity. ub.edu

| Enone Acceptor | Lewis Acid (equiv.) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| CH₂=CHCOCH₃ | TiCl₄ (1.1) | Low | >95:5 |

| CH₂=CHCOCH₃ | TiCl₄ (2.1) | 85 | >95:5 |

| (E)-PhCH=CHCOPh | TiCl₄ (2.1) | 72 | >95:5 |

Stereochemical Outcomes in Michael Additions (e.g., 2,4-anti-4,5-anti)

The Michael addition of the titanium(IV) enolate of chiral α-benzyloxy ketones to acyclic enones consistently yields 1,5-dicarbonyl products with a high degree of diastereoselectivity. acs.org Specifically, the reaction leads to the formation of the 2,4-anti-4,5-anti diastereomer as the major product. acs.org This stereochemical outcome can be rationalized by a Zimmerman-Traxler-like transition state model, where the titanium atom chelates both the enolate and the enone, leading to a rigid, chair-like six-membered ring. The substituents on both the chiral ketone and the enone orient themselves to minimize steric interactions, thereby dictating the stereochemistry of the newly formed carbon-carbon bond and the resulting stereocenters. The "2,4-anti-4,5-anti" designation refers to the relative stereochemistry of the substituents along the backbone of the resulting 1,5-dicarbonyl product.

Other Stereoselective Reductions and Derivatizations

Beyond conjugate additions, the carbonyl group of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone is a handle for various other stereoselective transformations, most notably reductions.

Chiral Reduction with Borane (B79455) Reagents in the Presence of Chiral Catalysts (e.g., CBS catalysts)

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. wikipedia.orgalfa-chemistry.comchem-station.com This reaction employs a borane reagent, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), in the presence of a catalytic amount of a chiral oxazaborolidine. organic-chemistry.orgnrochemistry.com The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment around the ketone, forcing the hydride delivery from the borane to occur selectively to one face of the carbonyl. nrochemistry.comyoutube.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor. nrochemistry.com The Lewis acidic boron atom within the catalyst then coordinates to the ketone, orienting it in a sterically favored manner to facilitate a highly stereoselective intramolecular hydride transfer via a six-membered transition state. nrochemistry.comyoutube.com This method is known for its high enantioselectivity across a wide range of ketones, including those containing heteroatoms and α,β-unsaturation. wikipedia.org For instance, the asymmetric reduction of 7-(Benzyloxy)hept-1-en-3-one with an (R)-CBS catalyst proceeds with high yield and excellent enantiomeric excess, demonstrating the efficacy of this method for benzyloxy-containing ketones. wikipedia.org

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | (S)-CBS | (R)-1-Phenylethanol | 96 | 97 |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | (S)-7-(Benzyloxy)hept-1-en-3-ol | 89 | 91 |

| α-Tetralone | (S)-CBS | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 100 | 95 |

Mechanistic Elucidation and Computational Analysis of 2s 1 Benzyloxy 2 Methyl 3 Pentanone Reactivity

Proposed Reaction Mechanisms for Stereoselective Transformations

The reactivity of (2S)-1-(benzyloxy)-2-methyl-3-pentanone in stereoselective transformations, particularly in aldol (B89426) reactions, is highly dependent on the method of enolate formation and the specific reagents used. One notable example is the highly stereoselective aldol reaction employing titanium enolates derived from this ketone. nih.gov

The enolization of (2S)-1-(benzyloxy)-2-methyl-3-pentanone with a combination of (i-PrO)TiCl3 and Hünig's base (i-Pr2NEt) generates a particularly reactive titanium enolate. nih.gov This enolate reacts with a wide variety of aldehydes to produce 2,4-syn-4,5-syn aldol adducts with high yields and diastereomeric ratios. nih.gov The high level of stereocontrol is attributed to a highly organized, closed transition state. In this proposed Zimmerman-Traxler-type transition state, the aldehyde, the enolate, and the titanium atom are arranged in a rigid chair-like conformation. The stereochemistry of the final product is dictated by the facial selectivity of the enolate addition to the aldehyde, which is influenced by the steric and electronic properties of the substituents on both reacting partners.

The general mechanism for enolate reactions involves the deprotonation of the α-carbon to the carbonyl group, creating a nucleophilic enolate. This enolate can then attack an electrophile, such as an aldehyde. The stereoselectivity of such reactions often depends on the geometry of the enolate formed (Z or E). studylib.net

Insights into Enolate Geometry and Aggregation States

The geometry of the enolate derived from (2S)-1-(benzyloxy)-2-methyl-3-pentanone is a critical factor in determining the stereochemical outcome of its reactions. Enolates can exist as either Z (cis) or E (trans) isomers, and the selective formation of one over the other can lead to different diastereomeric products. studylib.netbham.ac.uk The nomenclature for enolate geometry can sometimes be confusing; therefore, the terms cis and trans are often used in relation to the O-metal and the largest substituent on the double bond to avoid ambiguity. studylib.netbham.ac.uk

The formation of a specific enolate geometry is influenced by several factors, including the base used for deprotonation, the solvent, and the steric bulk of the substituents on the ketone. studylib.net For instance, the use of bulky bases like lithium diisopropylamide (LDA) in a non-polar solvent like THF at low temperatures typically favors the formation of the kinetic enolate, which for many ketones is the less substituted one. However, in the case of (2S)-1-(benzyloxy)-2-methyl-3-pentanone, deprotonation occurs at the C2 position, and the relative stereochemistry of the resulting enolate (Z vs. E) will be influenced by the existing stereocenter and the benzyloxy group.

In solution, metal enolates, particularly lithium enolates, are known to exist as aggregates (dimers, tetramers, etc.). researchgate.net The state of aggregation can significantly impact the reactivity and stereoselectivity of the enolate. The presence of additives like lithium chloride or coordinating solvents can influence the degree of aggregation and, consequently, the reaction outcome. While specific studies on the aggregation state of the enolate of (2S)-1-(benzyloxy)-2-methyl-3-pentanone are not detailed in the provided information, it is a crucial aspect of enolate chemistry that would influence its reactivity profile. researchgate.net

The table below summarizes the key factors influencing enolate geometry.

| Factor | Influence on Enolate Geometry |

| Base | Bulky bases can favor the formation of the less sterically hindered enolate. |

| Solvent | Coordinating solvents can influence aggregation states and enolate stability. |

| Temperature | Lower temperatures often favor the kinetically controlled product. |

| Substituents | The steric and electronic nature of the ketone's substituents plays a significant role. |

Computational Chemistry Studies on Stereocontrol and Transition State Analysis

Computational chemistry has become an invaluable tool for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity. For reactions involving (2S)-1-(benzyloxy)-2-methyl-3-pentanone, computational studies can provide insights into transition state geometries, energy barriers, and the role of catalysts.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model reaction pathways. mdpi.comresearchgate.netmdpi.comnih.govnih.gov DFT calculations can be employed to determine the relative energies of different transition states, thus predicting the major stereoisomer formed in a reaction. For the aldol reaction of the titanium enolate of (2S)-1-(benzyloxy)-2-methyl-3-pentanone, DFT could be used to model the chair-like transition states leading to the various possible stereoisomeric products. By calculating the activation energies for each pathway, the experimentally observed high diastereoselectivity can be rationalized.

In a typical DFT study of a reaction mechanism, the geometries of the reactants, transition states, and products are optimized. researchgate.netmdpi.com The transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. By comparing the activation energies of competing pathways, the selectivity of the reaction can be predicted.

Lewis acids play a crucial role in many reactions of carbonyl compounds, including the aldol reaction. msu.eduorganic-chemistry.org They activate the carbonyl electrophile by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. In the context of reactions involving (2S)-1-(benzyloxy)-2-methyl-3-pentanone, Lewis acids can also interact with the enolate, influencing its reactivity and stereoselectivity. nih.govrsc.org

Computational modeling can be used to study the interactions between Lewis acids and the enolate of (2S)-1-(benzyloxy)-2-methyl-3-pentanone. These models can help to understand how the Lewis acid coordinates to the enolate and the aldehyde in the transition state. For example, in the titanium-mediated aldol reaction, the titanium acts as a Lewis acid, organizing the transition state assembly. nih.gov DFT calculations can elucidate the nature of the bonding between the titanium center and the oxygen atoms of the enolate and the aldehyde, providing a detailed picture of the chelation control that leads to the observed high stereoselectivity. msu.edu

The table below outlines the types of information that can be obtained from computational studies on this system.

| Computational Method | Information Obtained |

| DFT Geometry Optimization | Provides the 3D structures of reactants, products, and transition states. |

| DFT Frequency Analysis | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. |

| Transition State Searching | Locates the highest energy point along the reaction coordinate, which is crucial for determining reaction barriers. |

| Molecular Dynamics | Simulates the motion of atoms over time to understand dynamic effects and conformational preferences. |

Strategic Applications of 2s 1 Benzyloxy 2 Methyl 3 Pentanone As a Chiral Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent chirality of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone makes it a valuable starting material for the synthesis of complex organic molecules, especially those found in nature or designed for specific biological functions. The presence of a stereogenic center adjacent to a carbonyl group allows for highly diastereoselective reactions, such as aldol (B89426) additions and reductions, which are fundamental transformations in the assembly of polyketide natural products and their analogs. oup.com The benzyl (B1604629) ether provides a robust protecting group for the primary alcohol, which can be removed under mild hydrogenolysis conditions in later synthetic stages.

While specific examples of the direct use of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone in the total synthesis of a wide range of natural products are not extensively documented in publicly available literature, its structural motif is representative of key fragments in polyketide-derived natural products. rsc.org The stereocontrolled introduction of hydroxyl and alkyl groups is a frequent challenge in the synthesis of these complex targets. Chiral ketones, such as the title compound, are ideal precursors for establishing the stereochemistry of adjacent carbons. nih.gov For instance, the reduction of the ketone functionality can lead to the formation of a new stereocenter, and the stereochemical outcome can often be controlled by the choice of reducing agent and the influence of the existing stereocenter.

Precursor for Pharmaceutical and Bioactive Compound Intermediates

The primary and most well-documented application of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone is in the pharmaceutical industry as a key intermediate for the synthesis of bioactive compounds. Chiral alcohols, which can be readily derived from this ketone, are crucial components of many pharmaceutical agents. nih.govpharmtech.com The enantioselective reduction of prochiral ketones is a widely employed strategy for accessing these valuable chiral synthons. nih.govmdpi.com

The structural unit of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone provides a versatile scaffold that can be elaborated into a variety of more complex structures. The reactivity of the ketone allows for the introduction of diverse functional groups, while the chiral center ensures the enantiomeric purity of the resulting products. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.org

Synthesis of Posaconazole Intermediates

The most prominent example of the strategic application of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone is in the synthesis of intermediates for the potent triazole antifungal agent, Posaconazole. Posaconazole is a structurally complex molecule with multiple stereocenters, and its synthesis relies on the use of enantiomerically pure building blocks to ensure the correct stereochemistry of the final active pharmaceutical ingredient.

A crucial fragment of Posaconazole is the (2S,3S)-2-hydroxypentan-3-yl side chain. pharmaffiliates.com A synthetic route to a key precursor of this fragment, (2S, 3R)-2-benzyloxy-3-pentanol, has been developed starting from the closely related (2S)-2-benzyloxy-3-pentanone. nih.gov This synthesis highlights the strategic importance of this chiral ketone. The process involves a Grignard reaction of a protected S-ethyl lactate (B86563) derivative to form the pentanone, followed by a chiral reduction of the ketone to establish the second stereocenter with high diastereoselectivity. nih.gov

| Starting Material | Key Intermediate | Key Transformation | Product | Significance |

|---|---|---|---|---|

| S-Ethyl lactate | (2S)-2-Benzyloxy-3-pentanone | Grignard Reaction | (2S)-2-Benzyloxy-3-pentanone | Formation of the carbon skeleton |

| (2S)-2-Benzyloxy-3-pentanone | (2S)-2-Benzyloxy-3-pentanone | Chiral Reduction (e.g., with CBS catalyst and BH₃) | (2S, 3R)-2-Benzyloxy-3-pentanol | Stereoselective formation of the second chiral center |

Contribution to Modular Synthesis and Retrosynthetic Planning

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a powerful strategy in modern organic chemistry. rsc.orgnih.govrsc.org (2S)-1-(Benzyloxy)-2-methyl-3-pentanone is an excellent example of a modular building block. Its defined stereochemistry and versatile functionality allow for its incorporation into larger molecules in a predictable and controlled manner. In retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, a chiral fragment like (2S)-1-(Benzyloxy)-2-methyl-3-pentanone represents a logical disconnection point.

When planning the synthesis of a complex polyketide-like molecule, chemists can envision a retrosynthetic disconnection that breaks the molecule down into smaller, chiral fragments. oup.comnih.gov The (2S)-1-(Benzyloxy)-2-methyl-3-pentanone unit can be seen as a synthon for a three-carbon segment with a defined stereocenter and protected hydroxyl group. This simplifies the synthetic planning by providing a readily available, enantiopure starting material for a key part of the target molecule.

The utility of this chiral building block in modular synthesis is further enhanced by the predictable reactivity of the ketone. It can participate in a variety of carbon-carbon bond-forming reactions, allowing for the stepwise and controlled assembly of a complex carbon skeleton. The benzyl protecting group is stable to a wide range of reaction conditions and can be selectively removed at a late stage of the synthesis, revealing the primary alcohol for further functionalization or to complete the synthesis of the target molecule. While specific, broadly published examples outside of Posaconazole synthesis are limited, the inherent structural features of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone make it a conceptually important building block for the modular and retrosynthetic design of complex chiral molecules.

Advanced Analytical Techniques for Characterization of Chiral α Alkoxy Ketones and Their Derivatives

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC, GC, SFC with Chiral Stationary Phases)

Chromatographic techniques are indispensable for determining the enantiomeric and diastereomeric purity of chiral compounds. The separation of enantiomers requires the creation of a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). azypusa.com The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's volatility, stability, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and versatile technique for separating enantiomers of a wide array of compounds, including ketones. thegoodscentscompany.com For α-alkoxy ketones, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most effective and widely used. sigmaaldrich.comsynquestlabs.com These phases can operate in different modes, including normal-phase, reversed-phase, and polar organic mode, providing flexibility in method development. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. azypusa.com Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification. For a compound like (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, a screening of various polysaccharide-based columns and mobile phases would be the first step in method development. synquestlabs.comemory.edu

Interactive Table 1: Illustrative HPLC Chiral Column Screening Parameters

This table shows typical starting conditions for the chiral separation of an α-alkoxy ketone. The optimal conditions would be determined experimentally.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) | Condition 3 (Polar Organic) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) | 100% Methanol with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 35 °C | 30 °C |

| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |

Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC offers high resolution and fast analysis times. The separation is achieved using capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. st-andrews.ac.uk These CSPs can effectively separate enantiomers of various compounds, including ketones. st-andrews.ac.ukchemicalbook.com To determine the enantiomeric purity of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, it would be injected into a GC equipped with a chiral column. The peak areas of the resulting chromatogram for the (S)- and potential (R)-enantiomer would be used to calculate the enantiomeric excess (ee). massbank.eunist.gov

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a preferred technique for high-throughput chiral analysis, combining the advantages of both GC and HPLC. chiraltech.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an alcohol like methanol. sielc.comrsc.org SFC provides fast, efficient separations with reduced solvent consumption. sielc.comnih.gov Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance for separating a broad range of chiral compounds. nih.govspectrabase.com The analysis of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone by SFC would involve similar principles to HPLC, with the enantiomers separating based on their differential interactions with the CSP. chiraltech.com

Spectroscopic Approaches for Stereochemical Configuration Determination (e.g., CD, 13C NMR)

While chromatography is excellent for assessing purity, spectroscopic methods are crucial for determining the absolute stereochemical configuration of a chiral center.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful, non-destructive method for determining the absolute configuration of chiral compounds, provided a chromophore is present near the stereocenter. cphi-online.com The carbonyl group (C=O) in (2S)-1-(Benzyloxy)-2-methyl-3-pentanone is a suitable chromophore that gives rise to a Cotton effect in the CD spectrum. acs.org The sign and magnitude of this Cotton effect can often be correlated to the absolute configuration of the α-carbon by applying empirical rules like the Octant Rule for ketones, or through comparison with the spectra of structurally related compounds of known configuration. chemicalbook.com

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard 1H and 13C NMR can confirm the connectivity of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, advanced NMR techniques are required for stereochemical assignment. One common method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). sigmaaldrich.com By reacting the chiral ketone with a pure enantiomer of a CDA, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts (particularly for carbons near the chiral center) can be used to assign the absolute configuration of the original ketone. Alternatively, computational methods that predict 13C NMR chemical shifts for all possible stereoisomers can be compared with experimental data to determine the most likely structure.

Interactive Table 2: Predicted 13C NMR Chemical Shifts for (2S)-1-(Benzyloxy)-2-methyl-3-pentanone

This table presents predicted chemical shift ranges for the carbon atoms in the target molecule. Actual experimental values may vary based on solvent and other conditions.

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |

| C=O | Ketone Carbonyl | 210 - 215 |

| CH-CH3 | Chiral Center (methine) | 45 - 55 |

| -CH2O- | Methylene (alkoxy) | 70 - 75 |

| -OCH2Ph | Methylene (benzyl) | 72 - 78 |

| C(ipso) | Aromatic (benzyl) | 137 - 139 |

| C(ortho, meta, para) | Aromatic (benzyl) | 127 - 129 |

| -CH2CH3 | Methylene (ethyl) | 35 - 40 |

| -CH3 (ethyl) | Methyl (ethyl) | 7 - 10 |

| -CH3 (chiral center) | Methyl (isopropyl-like) | 15 - 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(Benzyloxy)-2-methyl-3-pentanone, and how do steric effects influence reaction efficiency?

- Methodology : The benzyloxy group can be introduced via nucleophilic substitution or alkylation of a ketone precursor. For example, benzyl bromide derivatives (e.g., 2-Benzyloxy-1-bromoethane, CAS 1462-37-9) may serve as alkylating agents . Steric hindrance from the 2-methyl group requires optimized reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to enhance yield. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification .

Q. How can the enantiomeric purity of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone be validated?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are standard. Comparative optical rotation measurements against literature values (if available) provide additional validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J-values for vicinal protons) and NOE experiments .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and benzyl ether (C-O-C) absorption (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do stereoelectronic effects in (2S)-1-(Benzyloxy)-2-methyl-3-pentanone influence its reactivity in nucleophilic additions?

- Methodology : The (2S)-configuration creates a chiral environment that directs nucleophilic attack (e.g., Grignard reagents) to specific faces. Computational modeling (DFT calculations) can predict regioselectivity, while experimental kinetic studies under varying temperatures and solvents validate these effects .

Q. What strategies resolve contradictions in observed vs. predicted NMR chemical shifts?

- Methodology : Cross-reference experimental data with computational predictions (e.g., ACD/Labs or Gaussian software). Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and conformational analysis (via NOESY) help clarify discrepancies. For example, unexpected deshielding may arise from intramolecular H-bonding between the benzyloxy group and ketone .

Q. How can the stability of (2S)-1-(Benzyloxy)-2-methyl-3-pentanone under acidic/basic conditions be systematically evaluated?

- Methodology :

- Acidic Conditions : Reflux in HCl/THF (0.1–1 M) and monitor degradation via TLC or HPLC.

- Basic Conditions : Treat with NaOH/MeOH and track ketone racemization using chiral chromatography .

- Storage Stability : Long-term stability studies at 4°C (under argon) vs. ambient conditions assess decomposition rates .

Safety & Handling

Q. What are the critical safety precautions for handling (2S)-1-(Benzyloxy)-2-methyl-3-pentanone?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.